5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
5-nitro-2-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O4/c14-8(15)6-3-5(13(16)17)1-2-7(6)12-4-9-10-11-12/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXTXSCYARSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the nitration of 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 2-(1H-1,2,3,4-tetrazol-1-yl)aniline.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Heterocycles: Tetrazole vs. Other Nitrogen-Containing Rings
Tetrazole Derivatives
The tetrazole group in the target compound is known for its electron-withdrawing nature and metabolic stability. Tetrazoles are bioisosteres for carboxylic acids, enhancing membrane permeability in drug design . For example, ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives exhibit antibacterial, antifungal, and anti-inflammatory activities, suggesting that the tetrazole moiety in 5-nitro-2-(1H-tetrazol-1-yl)benzoic acid may similarly contribute to bioactivity .
Triazole and Imidazole Derivatives
- 3-(1H-1,2,4-Triazol-1-yl)benzoic acid (CAS 167626-64-4): This analog replaces tetrazole with a 1,2,4-triazole ring. It exhibits a high melting point (262–268°C), indicating strong intermolecular interactions, likely due to hydrogen bonding from the triazole’s nitrogen atoms .
Morpholino, Piperidinyl, and Pyrrolidinyl Derivatives
Compounds such as 2-Morpholino-5-nitrobenzoic acid (CAS 4036-83-3) and 5-nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3) replace the tetrazole with saturated nitrogen heterocycles. These groups are less aromatic but may improve solubility due to their hydrophilic nature. Such derivatives are investigated as inhibitors in the MEP pathway, highlighting their biological relevance .
Substituent Position and Electronic Effects
In contrast, 5-chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid (CAS 926268-74-8) features a chloro substituent and methoxy group, which could modulate electronic effects and steric hindrance differently .
Biological Activity
5-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a nitro group and a tetrazole ring, which are known for their roles in enhancing biological activity. The presence of the tetrazole moiety is particularly noteworthy as it can interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of this compound have been evaluated against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.246 | Induction of apoptosis via caspase activation |
| A549 | 0.054 | Inhibition of tubulin polymerization |
| MCF-7 | 0.048 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin assembly .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study on Cancer Cell Lines
A notable study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in HeLa and A549 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers such as Annexin V and propidium iodide staining.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy, suggesting a synergistic effect .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases has been observed in treated cancer cells, indicating that the compound triggers programmed cell death.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 5-nitro-2-(1H-tetrazol-1-yl)benzoic acid?
Methodological Answer: The synthesis typically involves coupling a nitrobenzoic acid precursor with a tetrazole moiety. Key steps include:
- Nitro Group Introduction: Nitration of 2-aminobenzoic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
- Tetrazole Cyclization: Reaction of nitriles with sodium azide (NaN₃) in the presence of ZnCl₂ as a catalyst, forming the tetrazole ring .
- Coupling Strategy: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) can link the tetrazole to the benzoic acid scaffold .
Critical Note: Optimize reaction temperatures (80–120°C) and solvent systems (e.g., DMF or aqueous ethanol) to enhance yield and purity. Monitor intermediates via TLC or HPLC .
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- FTIR: Confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
- NMR: Use ¹H/¹³C NMR to verify substitution patterns (e.g., NOE effects for tetrazole positioning) .
- Crystallography:
Advanced Research Questions
Q. How to design coordination polymers using this compound as a ligand?
Methodological Answer:
- Ligand Design: The tetrazole group acts as a multidentate ligand. Replace triazole-based ligands (e.g., HTBA in [Cd(TBA)₂]) with the tetrazole analog .
- Metal Coordination: React with transition metals (Cd²⁺, Cu²⁺) under solvothermal conditions (120°C, 24h). Monitor pH (5–7) to stabilize carboxylate-tetrazole-metal networks .
- Structural Analysis: Identify interpenetrating 3D frameworks or 1D channels via XRD. Use TGA to assess thermal stability (e.g., decomposition >250°C) .
Q. How to resolve contradictions in reported biological activity data (e.g., ion channel inhibition vs. enzyme modulation)?
Methodological Answer:
- Experimental Variables:
- Mechanistic Probes:
Q. What strategies enable mechanistic studies of its biological targets (e.g., ion channels)?
Methodological Answer:
- Electrophysiology: Apply 5-nitro-2-(tetrazol-1-yl)benzoic acid (10–50 µM) during voltage-clamp recordings to assess block kinetics (e.g., Cl⁻ channel inhibition in hypotonic solutions) .
- Molecular Dynamics (MD): Simulate interactions with channel pores (e.g., CFTR or VDAC) using tetrazole’s planar geometry and charge delocalization .
- Mutagenesis: Introduce point mutations (e.g., pore-lining residues) to identify critical binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
